Imibenconazole-desbenzyl-oxon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imibenconazole-desbenzyl-oxon is not directly mentioned in the provided papers. However, the synthesis of related benzimidazole compounds is discussed, which may share similarities with the synthesis and properties of Imibenconazole-desbenzyl-oxon. Benzimidazoles are a class of heterocyclic compounds that are of significant interest due to their diverse applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a ring distortion strategy, as described in the first paper. This involves an oxone mediated tandem transformation of 2-aminobenzylamines with aldehydes to form a tetrahydroquinazoline intermediate, which then undergoes ring distortion to afford benzimidazoles . Another method for synthesizing heterocyclic compounds, which could potentially be applied to the synthesis of benzimidazole derivatives, involves o-iodoxybenzoic acid (IBX) mediated oxidative desulfurization to initiate domino reactions . Additionally, the synthesis of quinazolines and dihydroquinazolines through an IBX mediated tandem reaction of o-aminobenzylamine with aldehydes is reported, which might offer insights into related synthetic pathways for benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazoles, which are related to Imibenconazole-desbenzyl-oxon, typically involves a fused ring system containing nitrogen atoms. The structure of the synthesized compounds is not detailed in the provided papers, but the general structure of benzimidazoles is well-known in the literature. The molecular structure of the compounds synthesized in the papers could be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to Imibenconazole-desbenzyl-oxon. However, they do describe the formation of various heterocyclic compounds through tandem reactions and oxidative desulfurization . For instance, the formation of uranium(IV) imido derivatives from a uranium(III) alkyl complex involves the coupling of benzyl groups to form bibenzyl, followed by multiple bond metathesis when treated with para-tolualdehyde . These reactions highlight the complexity and diversity of chemical transformations that can occur with heterocyclic and organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Imibenconazole-desbenzyl-oxon are not discussed in the provided papers. However, the properties of benzimidazoles and related heterocycles generally include high stability and the ability to participate in hydrogen bonding, which contributes to their biological activity. The solubility, melting points, and reactivity of these compounds can vary widely depending on the substituents present on the heterocyclic framework .

科学研究应用

水生环境中的水解动力学

Imibenconazole在具有不同pH值的水生环境中经历水解动力学,显示在酸性和碱性条件下都不稳定,导致容易水解。然而,在碱性水条件下保持稳定。这一特性强调了了解其在环境设置中的行为的重要性,可能影响其在农业径流和水生系统中的应用和管理(Hao, 2008)。

土壤生态系统中的持久性和检测

对Imibenconazole在土壤生态系统中的持久性和有效检测进行了研究,揭示了其快速降解,半衰期在12.5至15.6天之间,取决于初始浓度。这些发现对评估其环境影响并指导Imibenconazole在农业实践中的应用以最小化其在土壤中的持久性至关重要(Hong Li-ping, 2008)。

环境和生化转化

对Imibenconazole等物质的环境和生化转化的研究可以提供有关生物修复和类似化合物降解途径的见解。例如,研究能够将有毒化合物转化为无毒物质的细菌突显了微生物修复在受污染环境中的潜力。这类研究间接地可以为管理Imibenconazole及其相关化合物在环境中的残留物制定策略提供信息(Hartmann & Armengaud, 2014)。

分析检测技术

用于检测食品和环境样品中Imibenconazole残留物的分析技术的进步,例如超高效液相色谱-串联四极杆质谱,强调了准确、敏感和快速检测方法的重要性。这些技术对监测和确保农产品和环境样品的安全至关重要,促进了Imibenconazole的监管和安全使用(Che Jing-chu, 2015)。

对基因表达的抑制作用

对包括Imibenconazole在内的唑类杀菌剂对基因表达通过视黄酸受体相关孤儿受体的抑制作用的研究提供了关键的见解,揭示了这些化合物与生物系统相互作用的分子机制。了解这些相互作用对于评估在各种应用中使用Imibenconazole的潜在风险和益处至关重要,包括其对免疫系统和相关疾病的影响(Kojima et al., 2012)。

安全和危害

属性

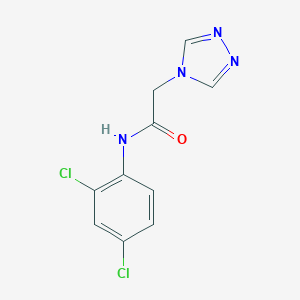

IUPAC Name |

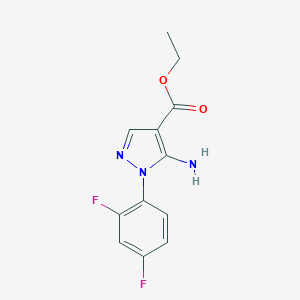

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUABSSUUOLEOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016613 |

Source

|

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imibenconazole-debenzyl | |

CAS RN |

154221-27-9 |

Source

|

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)